Cas no 2176202-30-3 (4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide)

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide structure
2176202-30-3 structure
Product Name:4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide
CAS No:2176202-30-3
MF:C18H27N3O2
MW:317.425884485245
CID:5337207
Update Time:2025-07-21

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide
    • Inchi: 1S/C18H27N3O2/c22-18(19-10-15-23-17-8-2-1-3-9-17)21-12-5-11-20(13-14-21)16-6-4-7-16/h1-3,8-9,16H,4-7,10-15H2,(H,19,22)
    • InChI Key: DJIBFNUWNLNQBW-UHFFFAOYSA-N
    • SMILES: O=C(NCCOC1C=CC=CC=1)N1CCCN(CC1)C1CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 367
  • XLogP3: 2.3
  • Topological Polar Surface Area: 44.8

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Additional information on 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide

Introduction to 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide (CAS No. 2176202-30-3)

4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 2176202-30-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its cyclobutyl and phenoxyethyl substituents attached to a diazepane core, has garnered attention due to its structural complexity and potential biological activities. The diazepane scaffold is a well-known pharmacophore in drug discovery, often associated with properties such as CNS penetration and binding affinity to various receptors. The introduction of the cyclobutyl group enhances the steric bulk of the molecule, which can influence its interactions with biological targets, while the phenoxyethyl moiety may contribute to solubility and metabolic stability. These structural features make 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide a promising candidate for further investigation in therapeutic applications.

The synthesis of this compound involves multi-step organic transformations, including cyclization reactions to form the diazepane ring and subsequent functionalization to introduce the cyclobutyl and phenoxyethyl groups. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. The structural elucidation of 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide has been confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, as well as mass spectrometry (MS). These analytical methods provide detailed insights into the molecular structure and confirm the presence of all intended substituents.

In recent years, there has been growing interest in diazepane derivatives due to their potential pharmacological properties. Studies have demonstrated that diazepane-based compounds can exhibit effects on various biological pathways, including neurotransmitter systems and inflammatory responses. The cyclobutyl group in 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide may modulate binding interactions by introducing steric hindrance, which could be exploited for selective targeting of specific receptors. Additionally, the phenoxyethyl side chain may enhance pharmacokinetic profiles by improving solubility in both aqueous and lipid environments. These characteristics make this compound a valuable tool for investigating potential therapeutic applications.

Current research in the field of medicinal chemistry has focused on developing novel scaffolds that combine efficacy with favorable pharmacokinetic properties. 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide represents an example of such an effort. Preclinical studies have begun to explore its interactions with relevant biological targets, with initial findings suggesting potential activity in modulating neurotransmitter release or inhibiting inflammatory pathways. These preliminary results are encouraging and warrant further investigation into its mechanism of action and therapeutic potential.

The development of new chemical entities like 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide relies heavily on advances in computational chemistry and molecular modeling techniques. These tools allow researchers to predict binding affinities, metabolic stability, and other key pharmacokinetic parameters before conducting expensive experimental trials. By integrating experimental data with computational predictions, scientists can optimize the structure of this compound for improved efficacy and reduced toxicity. Such interdisciplinary approaches are crucial for accelerating the discovery of new drugs.

Another area of interest is the exploration of derivatives of 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide that may exhibit enhanced or modified biological activities. Structural modifications can be made to fine-tune interactions with specific targets or to improve pharmacokinetic properties such as oral bioavailability or metabolic clearance rates. For instance, replacing the cyclobutyl group with a different cyclic moiety or altering the length of the phenoxyethyl chain could lead to novel compounds with distinct profiles. Such modifications are often guided by insights gained from structure-activity relationship (SAR) studies.

The potential applications of 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide extend across multiple therapeutic areas. Its unique structural features suggest that it may have utility in treating neurological disorders by modulating neurotransmitter systems or in addressing inflammatory conditions by interacting with cytokine pathways. Additionally, its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) therapies. While these possibilities are still under investigation, they highlight the broad potential of this compound class.

In conclusion, 4-cyclobutyl-N-(2-phenoxyethyl)-1,4-diazepane-1-carboxamide (CAS No. 2176202-30-3) is a structurally complex and biologically intriguing compound that warrants further exploration in drug discovery efforts. Its unique combination of substituents and pharmacophoric elements makes it a promising candidate for developing new therapeutic agents. As research continues to uncover its potential biological activities and mechanisms of action, this compound holds promise for addressing unmet medical needs across various disease areas.

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